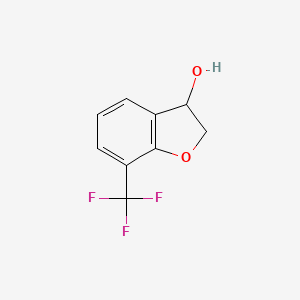

7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol

Description

Properties

Molecular Formula |

C9H7F3O2 |

|---|---|

Molecular Weight |

204.15 g/mol |

IUPAC Name |

7-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol |

InChI |

InChI=1S/C9H7F3O2/c10-9(11,12)6-3-1-2-5-7(13)4-14-8(5)6/h1-3,7,13H,4H2 |

InChI Key |

ZHRYCVCASICONT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(O1)C(=CC=C2)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is typically introduced using specialized trifluoromethylating agents such as Umemoto's reagent or Togni's reagent. These reagents enable the selective introduction of the trifluoromethyl substituent onto aromatic or heterocyclic frameworks under mild conditions.

For this compound, the trifluoromethyl group is introduced at the 7-position of the benzofuran ring, which corresponds to the para position relative to the oxygen in the benzofuran system. The use of electrophilic trifluoromethylating agents facilitates this regioselective substitution.

Cyclization Strategies

One effective synthetic route involves the cyclization of appropriately substituted phenol derivatives or 3-hydroxy-2-pyrones with nitroalkenes bearing ester or trifluoromethyl groups. The reaction proceeds via a Diels–Alder cycloaddition, followed by elimination and ring closure to form benzofuranones. These benzofuranones can then be converted to the corresponding benzofurans by reduction or other functional group transformations.

A representative reaction sequence is as follows:

- Step 1: Reaction of 3-hydroxy-2-pyrone with a nitroalkene bearing a trifluoromethyl substituent.

- Step 2: Diels–Alder cycloaddition forming an intermediate adduct.

- Step 3: Elimination of nitrous acid to yield a phenol intermediate.

- Step 4: Acid-catalyzed cyclization to form the benzofuranone.

- Step 5: Conversion of benzofuranone to the dihydrobenzofuran-3-ol via reduction or hydrolysis.

This method provides high regioselectivity, allowing precise placement of the trifluoromethyl group at the desired position on the benzofuran ring.

Experimental Conditions and Optimization

The preparation of benzofuranones and their conversion to benzofurans, including trifluoromethyl-substituted derivatives, has been optimized using various Lewis acids and protic acids.

| Entry | Catalyst(s) | Temperature (°C) | Time (h) | Yield (%) of Benzofuranone |

|---|---|---|---|---|

| 1 | Aluminum chloride (10 mol %) | 150 | 24 | 45 |

| 2 | Aluminum chloride + Trifluoroacetic acid (20 mol %) | 120 | 20 | 64 |

| 3 | Boronic acid + Trifluoroacetic acid (20 mol %) | 120 | 20 | 55 |

| 4 | Boron trifluoride etherate | 120 | 6 | 52 |

| 5 | Aluminum chloride + p-Toluenesulfonic acid (20 mol%) | 120 | 6 | 33 |

Table 1: Selected optimization data for benzofuranone synthesis.

The combination of aluminum chloride and trifluoroacetic acid at 120 °C for 20 hours was found to be optimal, yielding 64% of the benzofuranone intermediate, which can then be converted to the target benzofuran-3-ol.

Conversion of Benzofuranones to 2,3-Dihydro-1-benzofuran-3-ols

Benzofuranones synthesized via the above methods can be transformed into 2,3-dihydro-1-benzofuran-3-ols through reduction or hydrolysis. Common reagents include:

- Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

- Acidic or basic hydrolysis: To open the lactone ring and form the corresponding hydroxylated dihydrobenzofuran.

These transformations preserve the trifluoromethyl substituent, ensuring the final compound retains its desired functional groups and stereochemistry.

Summary of Key Research Findings

- The trifluoromethyl group is introduced regioselectively using electrophilic trifluoromethylation reagents such as Umemoto's or Togni's reagents.

- Regioselective synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes bearing trifluoromethyl groups is a robust method to access substituted benzofurans.

- Optimal reaction conditions involve Lewis acid catalysis (AlCl3) combined with a protic acid (TFA) at moderate temperatures.

- Benzofuranones serve as versatile intermediates that can be converted into 2,3-dihydro-1-benzofuran-3-ols by reduction or hydrolysis.

- The methodologies allow for high regioselectivity and yields, with tolerance to various substitution patterns on the benzofuran ring.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Conditions may involve the use of nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various trifluoromethylated derivatives, which can be further utilized in different applications .

Scientific Research Applications

7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

Industry: The compound is utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by blocking their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol, highlighting differences in substituents, properties, and applications:

Structural and Functional Insights :

Electron-Withdrawing Effects: The -CF₃ group in the target compound provides stronger electron-withdrawing effects compared to -CH₃ (as in 2,3-dihydro-2,2-dimethylbenzofuran-3,7-diol) or -SCH₃ (as in the acetic acid derivative). Sulfonyl groups (e.g., in 2,5,7-trimethyl-3-(4-methylphenylsulfonyl)-1-benzofuran) offer even greater electron withdrawal but reduce solubility due to increased polarity .

Hydrogen Bonding and Solubility: The hydroxyl group at C3 enables hydrogen bonding, improving aqueous solubility compared to non-polar analogs like 2,5,7-trimethyl derivatives. However, the -CF₃ group counterbalances this by increasing lipophilicity, which may limit bioavailability .

Metabolic Stability: Fluorine or -CF₃ substituents (as in the target compound and EP 4,374,877 derivatives) enhance resistance to oxidative metabolism compared to non-fluorinated analogs. This is critical for drug candidates requiring prolonged half-lives .

Biological Activity :

- The acetic acid derivative () exhibits antimicrobial activity, likely due to its carboxylic acid group facilitating membrane disruption. In contrast, the target compound’s -CF₃ and -OH groups may favor interactions with enzymes or receptors .

- EP 4,374,877 compounds (–4) demonstrate the utility of -CF₃ in complex scaffolds for high-potency therapeutics, though their size may limit drug-likeness .

Biological Activity

7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol, with the CAS number 1261554-48-6, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzofuran core substituted with a trifluoromethyl group. This unique substitution pattern is believed to enhance its biological activity by influencing its interaction with biological targets.

Structure

| Property | Value |

|---|---|

| Molecular Formula | C10H9F3O2 |

| Molecular Weight | 224.17 g/mol |

| CAS Number | 1261554-48-6 |

Anticancer Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines.

A study highlighted the synthesis of benzofuran derivatives that displayed cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds ranged from 2.20 μM to 5.86 μM, indicating potent anticancer activity .

Antibacterial and Antiviral Properties

Benzofuran compounds are also noted for their antibacterial and antiviral activities. Research indicates that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, some benzofuran derivatives showed significant inhibition zones against Staphylococcus aureus and Escherichia coli .

Moreover, novel benzofuran compounds have been identified with antiviral properties against viruses such as hepatitis C. These findings suggest that this compound could potentially serve as a lead compound for developing new antiviral agents .

The mechanism of action for the biological activities of benzofuran derivatives often involves the modulation of key signaling pathways in cancer cells and the disruption of bacterial cell wall synthesis. For instance, some studies have indicated that these compounds can induce apoptosis in cancer cells by activating caspase pathways .

Study 1: Anticancer Efficacy

In a controlled study on the anticancer efficacy of various benzofuran derivatives, researchers found that one compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells while showing significantly less toxicity towards non-cancerous MCF10A cells . This selectivity suggests a favorable therapeutic window for potential drug development.

Study 2: Antibacterial Activity

Another study evaluated the antibacterial properties of several benzofuran derivatives against common pathogens. The results indicated that certain compounds exhibited inhibition zones greater than 20 mm against S. aureus and E. coli, demonstrating their potential as antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.